molecular formula C5H13N B085964 Amylamine CAS No. 110-58-7

Amylamine

Cat. No. B085964
CAS RN: 110-58-7
M. Wt: 87.16 g/mol
InChI Key: DPBLXKKOBLCELK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Amylamine is synthesized through specific chemical processes, often involving the use of ammonia derivatives and certain catalysts. The synthesis process plays a crucial role in determining the purity and yield of amylamine. Detailed studies on amylamine synthesis are not available in the searched papers.

Molecular Structure Analysis

  • The molecular structure of amylamine is characterized using density functional theory with B3LYP method and 6-311G(d,p) as the basis set. This analysis includes the study of the equilibrium structures of amylamine and its iso and tert forms. Vibrational spectroscopic analysis helps in understanding the molecular structure and reactivity patterns (Dwivedi, Srivastava, & Bajpai, 2015).

Chemical Reactions and Properties

  • Amylamine participates in various chemical reactions, including the formation of platinum(0) nanoparticles stabilized by amylamine ligands, which are used as catalysts in the dehydrocoupling of dimethylamine-borane (Sen, Karataş, Gülcan, & Zahmakiran, 2014).

Physical Properties Analysis

  • The physical properties of amylamine, such as density, boiling point, and melting point, are essential for its application in various industries. However, detailed studies specifically addressing the physical properties of amylamine were not found in the searched papers.

Chemical Properties Analysis

  • Amylamine's chemical properties, including reactivity descriptors like HOMO, LUMO, and MESP surfaces, are studied using computational methods. These properties help in understanding the reactivity and stability of amylamine in different chemical environments (Dwivedi et al., 2015).

Scientific Research Applications

  • Vibrational Spectra and Chemical Reactivity : A study by Dwivedi, Srivastava, and Bajpai (2015) analyzed the vibrational spectra, HOMO, LUMO, MESP surfaces, and reactivity descriptors of amylamine and its isomers, providing insights into their chemical reactivity patterns and reactivity parameters, as well as thermodynamic and nonlinear optical parameters (Dwivedi, Srivastava, & Bajpai, 2015).

  • Nanocatalyst in Dehydrogenation : Sen, Karataş, Gülcan, and Zahmakiran (2014) reported on amylamine-stabilized platinum(0) nanoparticles as active and reusable nanocatalysts in the room temperature dehydrogenation of dimethylamine-borane, highlighting its potential in solid hydrogen storage materials (Sen, Karataş, Gülcan, & Zahmakiran, 2014).

  • Stone Conservation : Maravelaki and Verganelaki (2018) synthesized a hybrid consolidant for stone conservation using nano-hydroxyapatite and silica, where amylamine was used as a surfactant, demonstrating its role in protecting gels from cracking by reducing capillary pressure (Maravelaki & Verganelaki, 2018).

  • Ion Chromatography in Pharmaceuticals : Jagota, Chetram, and Nair (1996) developed ion chromatographic methods for assaying amylamine in pharmaceuticals, providing insights into its precision and accuracy in medical applications (Jagota, Chetram, & Nair, 1996).

  • Ultrasonic Absorption Studies : Nishikawa, Yasunaga, and Takahashi (1973) measured ultrasonic absorptions in aqueous solutions of amylamine, contributing to the understanding of reactions and thermodynamic parameters in aqueous solutions (Nishikawa, Yasunaga, & Takahashi, 1973).

  • Amylamine Hydrodenitrogenation : Portefaix, Cattenot, Guerriche, and Breysse (1991) investigated the mechanism of carbon-nitrogen bond cleavage during amylamine hydrodenitrogenation, proposing a detailed mechanism including interaction with the catalyst (Portefaix, Cattenot, Guerriche, & Breysse, 1991).

  • Preparation Method for Electron Microscopy : Dubochet, Ducommun, Zollinger, and Kellenberger (1971) introduced a preparation method for dark-field electron microscopy of biomacromolecules using amylamine, enhancing the contrast and resolution in biological structure observation (Dubochet, Ducommun, Zollinger, & Kellenberger, 1971).

  • Heats of Mixing Studies : Chamblain and Vera (1988) reported on the heats of mixing of amylamine with various alkanes and alcohols, providing data for predicting interactions in chemical engineering applications (Chamblain & Vera, 1988).

  • Vapor-Liquid Equilibrium Data : Abusleme and Vera (1988) conducted vapor-liquid equilibrium measurements for n-amylamine with various alcohols, aiding in the understanding of physical properties in chemical systems (Abusleme & Vera, 1988).

Safety And Hazards

Amylamine is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed and toxic if inhaled . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Amylamine has been used in the imidization of 2,6-dibromonaphthalene and 2,3,6,7-tetrabromonaphthalene bisanhydride, which are used to synthesize polybromo naphthalenetetracarboxylic acid diimides . It has also been used as a cosurfactant to increase the phase stability of the bilayer systems .

properties

IUPAC Name

pentan-1-amine
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InChI

InChI=1S/C5H13N/c1-2-3-4-5-6/h2-6H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DPBLXKKOBLCELK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN
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Molecular Formula

C5H13N
Record name N-AMYLAMINE
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Related CAS

142-65-4 (hydrochloride), 73200-62-1 (sulfate[2:1])
Record name n-Amylamine
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DSSTOX Substance ID

DTXSID0021919
Record name Pentan-1-amine
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Molecular Weight

87.16 g/mol
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Physical Description

N-amylamine appears as a clear colorless liquid with an ammonia-like odor. Irritates the eyes and respiratory system. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used as a corrosion inhibitor, solvent, flotation agent and in the manufacture of other chemicals., Liquid, Colorless liquid with an ammoniacal odor; [CAMEO], Colourless to yellow liquid; Fishy aroma
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Boiling Point

219.9 °F at 760 mmHg (NTP, 1992)
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Flash Point

45 °F (NTP, 1992)
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Solubility

Very soluble (NTP, 1992), Soluble in water, Soluble (in ethanol)
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Density

0.7547 (NTP, 1992) - Less dense than water; will float, 0.750-0.759
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Vapor Density

3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

91.0 [mmHg]
Record name n-Pentylamine
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Product Name

Amylamine

CAS RN

110-58-7
Record name N-AMYLAMINE
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Melting Point

-67 to -58 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

To synthesize tri-n-pentylamine, a solution of 1 mol of n-pentylamine in 4 mol of n-pentanol was prepared. This solution was treated with 0.25% by weight of 50% strength by weight sodium hydroxide solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amylamine
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Amylamine
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Amylamine
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Amylamine
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Amylamine

Citations

For This Compound
4,360
Citations
F Sen, Y Karatas, M Gulcan, M Zahmakiran - Rsc Advances, 2014 - pubs.rsc.org
Herein, we report the preparation and characterization of platinum(0) nanoparticles stabilized by amylamine (C5H11NH2) ligands plus their catalytic use in the room temperature …
Number of citations: 112 pubs.rsc.org
C Sahu, A Sircar, JS Sangwai… - Industrial & Engineering …, 2022 - ACS Publications
Gas hydrates have been the nucleus of research from a sustainable engineering standpoint, considering their unique applications in a broad spectrum of scientific contexts. One such …
Number of citations: 14 pubs.acs.org
Z Xie, Y Jiang, D Zhang - Journal of Chromatography A, 2006 - Elsevier
… n-amylamine concentration from 8 to 36 mM. Its enabled satisfied separation of the four compounds when n-amylamine was 18 mM, using high concentration of n-amylamine caused …
Number of citations: 74 www.sciencedirect.com
A Dwivedi, AK Srivastava, A Bajpai - Spectrochimica Acta Part A: Molecular …, 2015 - Elsevier
… Tert-amylamine is also used as a reagent to synthesize 8-aminomethyltetracycline … study of amylamine and its potential isomers, iso-amylamine and tert-amylamine using density …
Number of citations: 22 www.sciencedirect.com
NK Jagota, AJ Chetram, JB Nair - Journal of Chromatography A, 1996 - Elsevier
… been developed for the assay of amylamine in BMS-181 866-02 … Amylamine may be present as a trace impurity in BMS-181 … minimum quantifiable levels for amylamine were 0.01% and …
Number of citations: 19 www.sciencedirect.com
JL Portefaix, M Cattenot, M Guerriche, M Breysse - Catalysis letters, 1991 - Springer
By comparison of the hydrodenitrogenation rate of amylamine with those of neopentylamine and tert-amylamine over a conventional catalyst, it was evidenced that the hydrogen atoms …
Number of citations: 37 link.springer.com
F Safa Shams Abyaneh… - Journal of …, 2018 - Taylor & Francis
Investigation of side effects and solubility of anticancer drugs is a major challenge in chemotherapy science. Thus, design and synthesis of cisplatin analogs with higher lipophilicity as …
Number of citations: 17 www.tandfonline.com
S Nishikawa, T Yasunaga, K Takahashi - Bulletin of the Chemical …, 1973 - journal.csj.jp
The ultrasonic absorptions in aqueous solutions of amylamine were measured in the frequency range of 3.5–220 MHz and in the concentration range of 0.01–3.06 M. Two kinds of …
Number of citations: 31 www.journal.csj.jp
Q Huang, G Stoner, J Resau, J Nickols, SS Mirvish - Cancer research, 1992 - AACR
Asymmetric dialkylnitrosamines induce esophageal cancer in rats and hence might be involved in the etiology of this cancer in humans. As a test of this hypothesis, we examined …
Number of citations: 30 aacrjournals.org
JA Abusleme, JH Vera - Fluid phase equilibria, 1989 - Elsevier
… of the interaction second virial coefficient for n-amylamine-methanol and n-amylamine-ethanol at 363.15 K and the value of the second virial coefficient for n-amylamine at 363.15 K. …
Number of citations: 17 www.sciencedirect.com

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